Cas no 1261900-41-7 (3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid)

3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic compound featuring a hydroxybenzoic acid core substituted with a methoxy-trifluoromethylphenyl group. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy and methoxy moieties offer sites for further functionalization. Its precise molecular architecture supports applications in the development of bioactive molecules, particularly where fluorinated motifs are desired for improved binding affinity or pharmacokinetics. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid structure
1261900-41-7 structure
Product Name:3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid
CAS No:1261900-41-7
MF:C15H11F3O4
MW:312.240655183792
MDL:MFCD18322772
CID:2762205
PubChem ID:53228591
Update Time:2025-05-20

3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-HYDROXY-4-(2-METHOXY-5-TRIFLUOROMETHYLPHENYL)BENZOIC ACID
    • 1261900-41-7
    • DTXSID80692124
    • 3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%
    • MFCD18322772
    • 2-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
    • 3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid
    • MDL: MFCD18322772
    • Inchi: 1S/C15H11F3O4/c1-22-13-5-3-9(15(16,17)18)7-11(13)10-4-2-8(14(20)21)6-12(10)19/h2-7,19H,1H3,(H,20,21)
    • InChI Key: XZDINZPXTKJDKW-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)C1C=CC(C(=O)O)=CC=1O)OC)(F)F

Computed Properties

  • Exact Mass: 312.06094331Da
  • Monoisotopic Mass: 312.06094331Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 66.8Ų

3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB330049-5 g
3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%; .
1261900-41-7 95%
5g
€1,159.00 2022-06-10
abcr
AB330049-5g
3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%; .
1261900-41-7 95%
5g
€1159.00 2025-04-21

3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1261900-41-7)
Order Number:A1121709
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:28
Price ($):687.0
Email:sales@amadischem.com

Additional information on 3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic Acid: A Comprehensive Overview

The compound 3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic Acid (CAS No. 1261900-41-7) is a highly specialized organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structural features, which include a benzoic acid moiety, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring. These functional groups contribute to its diverse chemical properties and reactivity, making it a valuable molecule for research and development.

Recent studies have highlighted the importance of 3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic Acid in the development of novel drugs targeting various diseases. For instance, researchers have explored its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes involved in inflammatory pathways. Additionally, the compound has shown promise in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by modulating key proteins associated with neuronal protection.

The synthesis of 3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic Acid involves a multi-step process that typically begins with the preparation of the trifluoromethyl-substituted phenol derivative. This is followed by a series of coupling reactions to introduce the benzoic acid moiety and other functional groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.

In terms of applications, 3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic Acid has been extensively studied for its role in agrochemicals. Its ability to act as a herbicide or fungicide has been validated in several field trials, demonstrating high efficacy against major crop pests while maintaining low toxicity to non-target organisms. Furthermore, the compound's stability under various environmental conditions makes it suitable for long-term agricultural use.

From a materials science perspective, 3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic Acid has been investigated for its potential in the development of advanced polymers and coatings. Its unique combination of hydrophilic and hydrophobic groups allows for the creation of materials with tailored properties, such as enhanced adhesion or resistance to UV degradation. These characteristics make it an attractive candidate for use in aerospace and automotive industries.

Recent research has also focused on the environmental impact of 3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic Acid. Studies have shown that the compound undergoes rapid biodegradation under aerobic conditions, reducing its persistence in natural ecosystems. This finding is particularly important for regulatory agencies evaluating its safety for agricultural and industrial applications.

In conclusion, 3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic Acid (CAS No. 1261900-41-7) is a versatile compound with a wide range of applications across multiple industries. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key molecule for future innovations in drug discovery, agriculture, and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1261900-41-7)
A1121709
Purity:99%
Quantity:5g
Price ($):687.0
Email